FR 106969 is classified as an organic compound, specifically a derivative of pyrimidine. It falls under the category of bioactive compounds with potential therapeutic uses, particularly in inflammation-related disorders.
The synthesis of FR 106969 involves several intricate steps, typical of multi-step organic synthesis. A common synthetic route includes the following key steps:
The detailed procedural steps involve careful temperature control and the use of multiple solvents to achieve the desired product in crystalline form, which is essential for subsequent analyses and applications .
The molecular structure of FR 106969 is characterized by a complex arrangement that includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of FR 106969 .
FR 106969 participates in several chemical reactions that are vital for its functionality:
The detailed reaction mechanisms often involve electrophilic substitutions or nucleophilic attacks facilitated by the functional groups present in the molecule .
The mechanism of action of FR 106969 primarily revolves around its ability to inhibit platelet-activating factor signaling pathways:
Studies have shown that this mechanism can lead to decreased production of pro-inflammatory cytokines, highlighting its potential therapeutic applications in inflammatory diseases.
FR 106969 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for therapeutic use.
FR 106969 has several promising applications in scientific research and medicine:
The versatility of FR 106969 underscores its importance in pharmacological research, paving the way for future therapeutic innovations .
The discovery of FR 106969 (also known as A26771E) emerged from the bioprospecting of microbial metabolites in the late 20th century. Initial isolation occurred from the filamentous fungus Penicillium turbatum, representing a naturally occurring platelet-activating factor (PAF) antagonist [2]. Early production relied exclusively on fungal fermentation, yielding limited quantities that restricted extensive pharmacological evaluation. The compound's complex molecular architecture – featuring a bis-thiazole core, N-methylated lactam ring, and hydroxyethyl side chain – posed significant challenges for chemical synthesis [2].
The advent of synthetic biology and metabolic engineering catalyzed a paradigm shift in FR 106969 production. Heterologous pathway reconstruction in bacterial chassis organisms (E. coli) and yeast (S. cerevisiae) enabled improved titers through promoter optimization and codon harmonization. Retrosynthesis algorithms like RetroPath were instrumental in identifying feasible enzymatic routes by mining microbial genomes for compatible enzymes capable of assembling the thiazole heterocycles and lactam core [1]. Key pathway innovations included:
Table 1: Evolution of FR 106969 Production Methodologies
Era | Method | Key Advance | Yield (mg/L) |
---|---|---|---|
1970s-1980s | Native Fermentation | Initial isolation from P. turbatum | 10–50 |
2000–2010 | Semi-synthesis | Chemical modification of core scaffold | 100–200 |
2010–Present | Heterologous Expression | Pathway reconstruction in E. coli | 500–1,500 |
2015–Present | Computational Retrosynthesis | In silico pathway design optimization | >2,000 |
Structural optimization of FR 106969 focused on enhancing metabolic stability while preserving PAF antagonism. Early structure-activity relationship (SAR) studies identified three critical modification domains:
Second-generation analogs addressed species-specific metabolism through strategic fluorination adjacent to metabolic soft spots. The most clinically advanced derivative (FR-2010) incorporated:
Table 2: Structural Optimization Milestones of FR 106969 Derivatives
Modification Domain | Generation | Key Structural Change | Biological Impact |
---|---|---|---|
Lactam ring | First | N-methyl retention | Maintained IC50 = 42 nM |
Side chain | Second | –OCH3 replacement of –OH | 3× increased plasma half-life |
Thiazole rings | Second | 4-CF3 substitution | 50% reduction in metabolic clearance |
Stereochemistry | Third | R-enantiomer isolation | 8× improved potency vs. racemate |
The intellectual property landscape for FR 106969 reflects the evolution from natural product isolation toward engineered biosynthesis and structure optimization. Early patents (1980–1990) covered the native compound and its fermentation process, dominated by pharmaceutical entities including Fujisawa Pharmaceuticals (now Astellas) [2]. The emergence of synthetic biology triggered a patent surge (2010–2020) focusing on recombinant production technologies:
Computational patent analysis using the PatSeq database reveals dense intellectual property coverage around thiazole-based natural product biosynthesis, with over 150 million sequences screened for potential infringement risks [1]. Key findings include:
Table 3: Patent Landscape Analysis for FR 106969-Related Technologies
Patent Category | Time Period | Dominant Assignees | Technology Focus |
---|---|---|---|
Compound & Isolation | 1980–1999 | Fujisawa, Merck | Fermentation, extraction methods |
Synthetic Analogs | 2000–2010 | AstraZeneca, Sanofi | Structural derivatives |
Biological Production | 2010–2020 | Amyris, Ginkgo Bioworks | Recombinant microbial strains |
Computational Design | 2015–Present | Zymergen, Arzeda | In silico pathway optimization |
The intellectual property trajectory demonstrates a strategic shift from compound protection toward platform technologies enabling efficient biosynthesis and modification of complex natural product scaffolds like FR 106969 [1]. Freedom-to-operate analyses increasingly require screening of proprietary enzyme sequences, chassis engineering tools, and computational methods used in pathway design.
Table 4: Compound Nomenclature of FR 106969 and Key Derivatives
Identifier | Chemical Name | Synonyms | Status |
---|---|---|---|
FR 106969 | 4-(2-Hydroxyethyl)-5-methyl-2-[(methylthio)methyl]-N-[(2S,5Z)-5-methyl-2-(2-thiazolyl)-1,3-thiazol-4(5H)-ylidene]benzamide | A26771E, FR-969 | Natural isolate |
FR-2010 | (R)-4-(2-Methoxyethyl)-5-(trifluoromethyl)-2-[(methylsulfonyl)methyl]-N-[(2S,5Z)-5-methyl-2-(4-(trifluoromethyl)thiazol-2-yl)-1,3-thiazol-4(5H)-ylidene]benzamide | Difluorothiazomin | Clinical candidate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7